molecular formula C7H6ClNO4S B1283818 2-Methyl-3-nitrobenzenesulfonyl chloride CAS No. 56682-04-3

2-Methyl-3-nitrobenzenesulfonyl chloride

Cat. No.: B1283818
CAS No.: 56682-04-3
M. Wt: 235.65 g/mol
InChI Key: SQIRQSKPXILWAM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that sulfonyl chloride compounds typically react with amines, alcohols, and phenols .

Mode of Action

2-Methyl-3-nitrobenzenesulfonyl chloride is likely to undergo electrophilic aromatic substitution . In this process, the compound acts as an electrophile, reacting with the pi electrons of an aromatic system. This reaction involves two steps:

Biochemical Pathways

It’s known that sulfonyl chloride compounds can be used for protein modification, introducing a sulfonyl chloride group onto specific amino acid residues in proteins.

Result of Action

It’s known that the compound is hazardous and can cause severe skin burns and eye damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts violently with water, releasing toxic gases . Therefore, it should be handled and stored carefully to prevent exposure to moisture .

, much remains to be learned about its specific targets, mode of action, and effects

Disclaimer: This information is based on the current knowledge and understanding of the compound. It’s important to handle and use it with caution due to its hazardous nature . Always refer to the appropriate safety data sheets and guidelines when handling this compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-3-nitrobenzenesulfonyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of acyl-2-aminobenzimidazole analogs and other compounds . The interactions of this compound with these biomolecules often involve nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound is known to cause burns to eyes, skin, and mucous membranes, indicating its potential to disrupt cellular integrity . Additionally, it may interfere with cellular signaling pathways by modifying proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . The compound’s sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules . These modifications can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at room temperature, but it can degrade under certain conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Studies have shown that high doses of the compound can cause severe skin burns and eye damage, indicating its potential for adverse effects at elevated concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s sulfonyl chloride group can be hydrolyzed, leading to the formation of sulfonic acids and other derivatives . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitrobenzenesulfonyl chloride typically involves the nitration of 2-methylbenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C7H7SO2Cl+HNO3C7H6ClNO4S+H2O\text{C}_7\text{H}_7\text{SO}_2\text{Cl} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_6\text{ClNO}_4\text{S} + \text{H}_2\text{O} C7​H7​SO2​Cl+HNO3​→C7​H6​ClNO4​S+H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-nitrobenzenesulfonyl chloride is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable compound in various chemical reactions and research applications .

Properties

IUPAC Name

2-methyl-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIRQSKPXILWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588145
Record name 2-Methyl-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56682-04-3
Record name 2-Methyl-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-nitrobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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